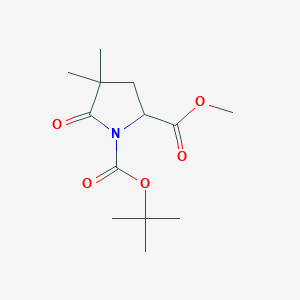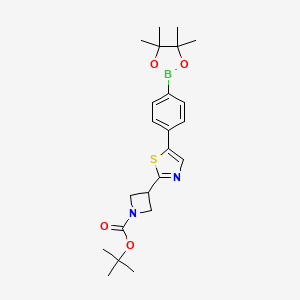
(2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-methanol is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring substituted with Boc (tert-butoxycarbonyl) protecting groups and a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-methanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Boc Protecting Groups: The Boc groups are introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Hydroxymethyl Substitution: The hydroxymethyl group is introduced through a nucleophilic substitution reaction using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc protecting groups can be removed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Acidic or basic conditions can be used to remove or substitute the Boc groups.
Major Products Formed
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of new functionalized piperazine compounds.
Aplicaciones Científicas De Investigación
(2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-1,4-Bis(Boc)-piperazine: Similar structure but lacks the hydroxymethyl group.
(2R,5R)-5-methylpiperazine-2-methanol: Similar structure but lacks the Boc protecting groups.
(2R,5R)-1,4-Bis(Boc)-piperazine-2-carboxylic acid: Similar structure but has a carboxyl group instead of a hydroxymethyl group.
Uniqueness
(2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-methanol is unique due to the presence of both Boc protecting groups and a hydroxymethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propiedades
Fórmula molecular |
C16H30N2O5 |
|---|---|
Peso molecular |
330.42 g/mol |
Nombre IUPAC |
ditert-butyl 2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H30N2O5/c1-11-8-18(14(21)23-16(5,6)7)12(10-19)9-17(11)13(20)22-15(2,3)4/h11-12,19H,8-10H2,1-7H3 |
Clave InChI |
HZKVRPTUZKGZOX-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(CN1C(=O)OC(C)(C)C)CO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



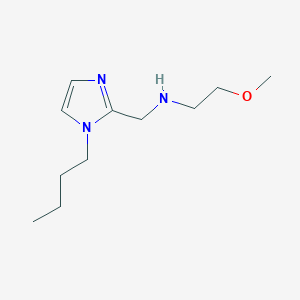
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
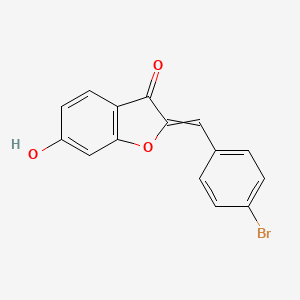

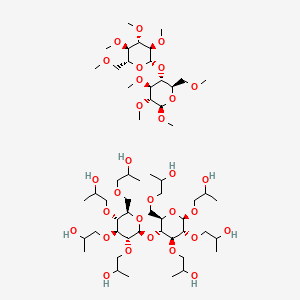
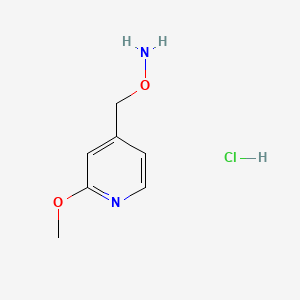


![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)
